molecular formula C15H10ClNO6 B6410743 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid CAS No. 1261940-11-7

4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid

Cat. No.: B6410743
CAS No.: 1261940-11-7
M. Wt: 335.69 g/mol
InChI Key: AXXFEUKRUJAHPO-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid is an organic compound with a complex structure that includes a chloro group, a methoxycarbonyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by chlorination and esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. Industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while hydrolysis of the ester group produces the corresponding carboxylic acid.

Scientific Research Applications

4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and ester groups can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-5-methoxycarbonylphenyl)-2-aminobenzoic acid: Similar structure but with an amine group instead of a nitro group.

    4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a nitro group.

Uniqueness

4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a chloro group on the benzoic acid core

Properties

IUPAC Name

4-(2-chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO6/c1-23-15(20)9-3-5-12(16)11(6-9)8-2-4-10(14(18)19)13(7-8)17(21)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXFEUKRUJAHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691991
Record name 2'-Chloro-5'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-11-7
Record name 2'-Chloro-5'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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